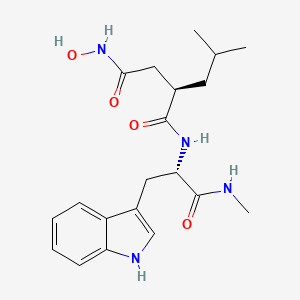

Ilomastat

Description

This compound is a broad-spectrum matrix metalloproteinase inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of II.

matrix metalloproteinase inhibitor; structure in first source

Properties

IUPAC Name |

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITYDPDXAAFEIT-DYVFJYSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046353 | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142880-36-2 | |

| Record name | Ilomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ilomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02255 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilomastat Ki and IC50 values for specific MMPs.

An In-Depth Technical Guide to Ilomastat: Ki and IC50 Values for Specific MMPs

Introduction

This compound, also known as GM6001, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] Their activity is crucial in physiological processes such as tissue remodeling, but their dysregulation is implicated in various pathologies including cancer, arthritis, and cardiovascular diseases.[4] This guide provides a comprehensive overview of this compound's inhibitory activity against specific MMPs, details of experimental protocols for its evaluation, and visual representations of its mechanism and related signaling pathways.

Data Presentation: this compound Inhibition Constants

The inhibitory potency of this compound against various MMPs has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are summarized in the tables below.

Table 1: Ki Values of this compound for Various Proteases

| Target Protease | Synonym | Organism/Source | Ki (nM) |

| MMP-1 | Fibroblast Collagenase | Human Skin | 0.4[1][2][5][6] |

| MMP-2 | Gelatinase A | Human | 0.5[2][5] |

| MMP-3 | Stromelysin-1 | Human | 27[2][5][7] |

| MMP-7 | Matrilysin | Human | 3.7[2][8] |

| MMP-8 | Neutrophil Collagenase | Human | 0.1[2][5] |

| MMP-9 | Gelatinase B | Human | 0.2[2][5] |

| MMP-12 | Macrophage Elastase | Human | 3.6[2] |

| MMP-14 | MT1-MMP | Human | 13.4[2] |

| MMP-26 | Matrilysin-2/Endometase | Human | 0.36[2] |

| Thermolysin | - | Bacillus thermoproteolyticus | 20[1][6] |

| Elastase | - | Pseudomonas aeruginosa | 20[6] |

Table 2: IC50 Values of this compound for Various MMPs

| Target MMP | IC50 (nM) |

| MMP-1 | 1.5[1][3][6] |

| MMP-2 | 1.1[1][3][6] |

| MMP-3 | 1.9[1][3][6] |

| MMP-9 | 0.5[1][3][6] |

Experimental Protocols

The determination of this compound's inhibitory activity involves various in vitro and in vivo experimental setups. Below are detailed methodologies for key cited experiments.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the Ki or IC50 of an inhibitor for a specific MMP using a fluorogenic peptide substrate.

1. Materials and Reagents:

- Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-9)

- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

- This compound (GM6001) stock solution in DMSO

- 96-well black microplate

- Fluorometric microplate reader

2. Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as controls.

- Add the recombinant MMP to each well to a final concentration in the low nanomolar range.

- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding the fluorogenic substrate to each well.

- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) every 1-2 minutes for at least 30 minutes at 37°C.

- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

Collagenase Inhibition Assay (Thioester Substrate)

A specific protocol was utilized to determine the Ki of this compound for human skin fibroblast collagenase (MMP-1).[2]

1. Materials and Reagents:

- Human skin fibroblast collagenase (MMP-1)

- Synthetic thioester substrate: Ac-Pro-Leu-Gly-SCH(i-Bu)CO-Leu-Gly-OEt[2]

- Assay buffer at pH 6.5[2]

- This compound

- Spectrophotometer

2. Procedure:

- The assay is performed at pH 6.5.[2]

- The concentration of collagenase is maintained between 1-2 nM.[2]

- Substrate concentrations are varied from 0.1 to 0.7 nM.[2]

- The rate of substrate hydrolysis is monitored spectrophotometrically.

- The Michaelis-Menten constant (Km) for the substrate is determined to be between 1.5 and 4 mM.[2]

- Inhibition assays are performed at various concentrations of this compound to determine the Ki value.

Visualizations

Mechanism of MMP Inhibition by this compound

This compound is a hydroxamate-based inhibitor that functions by chelating the zinc ion in the active site of MMPs, thereby blocking their catalytic activity.

Caption: this compound competitively binds to the MMP active site, chelating the catalytic zinc ion.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of this compound for a specific MMP.

Caption: A stepwise experimental workflow for determining the IC50 of this compound.

Signaling Pathway Affected by this compound

This compound can indirectly influence signaling pathways by inhibiting MMPs that process signaling molecules. One such pathway involves the activation of TGF-β1 and TNF-α.

Caption: this compound inhibits MMP-9, reducing the activation of TGF-β1 and TNF-α.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. agscientific.com [agscientific.com]

- 9. This compound contributes to the survival of mouse after irradiation via promoting the recovery of hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum MMP Inhibition Profile of Ilomastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilomastat, also known as GM6001, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for physiological processes like tissue remodeling, wound healing, and angiogenesis, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and fibrosis. This compound's ability to chelate the active site zinc ion makes it a valuable tool for studying MMP function and a potential therapeutic agent. This technical guide provides an in-depth overview of this compound's inhibitory profile, the experimental protocols for its characterization, and its impact on relevant signaling pathways.

Data Presentation: this compound Inhibition Profile

The inhibitory activity of this compound against a wide range of MMPs has been quantified using various biochemical assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a clear comparison of its potency across different MMP family members.

| MMP Target | IC50 (nM) | Reference(s) |

| MMP-1 (Collagenase-1) | 1.5 | [1] |

| MMP-2 (Gelatinase-A) | 1.1 | [1] |

| MMP-3 (Stromelysin-1) | 1.9 | [1] |

| MMP-9 (Gelatinase-B) | 0.5 | [1] |

| MMP Target | Ki (nM) | Reference(s) |

| MMP-1 (Human Skin Fibroblast Collagenase) | 0.4 | [1] |

Experimental Protocols

The determination of this compound's inhibitory activity against MMPs typically involves enzymatic assays that measure the cleavage of a specific substrate. A common and sensitive method is the fluorometric assay using a Förster Resonance Energy Transfer (FRET) peptide substrate.

General Protocol for Fluorometric MMP Inhibition Assay

This protocol outlines the general steps for determining the IC50 of this compound for a specific MMP.

Materials:

-

Recombinant active MMP enzyme

-

Fluorogenic MMP substrate (FRET peptide)

-

This compound (GM6001)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.

-

Dilute the recombinant MMP enzyme to the desired working concentration in ice-cold Assay Buffer.

-

Dilute the FRET substrate to the desired working concentration in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

A fixed volume of the diluted MMP enzyme.

-

A corresponding volume of the serially diluted this compound or vehicle control (for uninhibited enzyme activity).

-

-

Include control wells:

-

No-enzyme control: Assay Buffer and substrate only.

-

Enzyme control (100% activity): Enzyme, vehicle, and substrate.

-

Inhibitor controls: Enzyme, varying concentrations of this compound, and substrate.

-

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted FRET substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific FRET substrate.

-

Measure the increase in fluorescence intensity over time in a kinetic mode. The cleavage of the FRET substrate by the MMP separates the quencher from the fluorophore, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the enzyme control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.[2][3]

-

Signaling Pathways and Logical Relationships

This compound's inhibition of MMPs can have significant downstream effects on various cellular signaling pathways. Below are diagrams illustrating two such pathways affected by this compound.

This compound's Impact on the RhoA Signaling Pathway in Glioblastoma

In glioblastoma cells, the inhibition of MMPs by this compound has been shown to induce a switch to an amoeboid-like motility. This process is mediated by the activation of the RhoA signaling pathway.[4]

Caption: this compound-induced MMP inhibition leads to RhoA activation and amoeboid motility.

This compound's Modulation of Cytokine Signaling in Tissue Injury

MMPs are known to process and activate various cytokines and growth factors. By inhibiting MMPs, this compound can interfere with these processes, thereby reducing inflammation and tissue damage. For example, in radiation-induced lung injury, this compound has been shown to decrease the levels of key inflammatory cytokines.[5]

Caption: this compound reduces inflammation and fibrosis by inhibiting MMP-mediated cytokine activation.

Conclusion

This compound serves as a powerful research tool for elucidating the complex roles of MMPs in health and disease. Its broad-spectrum inhibitory profile, coupled with a growing understanding of its effects on cellular signaling, underscores the therapeutic potential of MMP inhibition. The data and protocols presented in this guide offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and drug development who are investigating the multifaceted world of matrix metalloproteinases. Further research into more selective MMP inhibitors continues to be a promising avenue for the development of targeted therapies for a range of pathological conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MMP inhibitor this compound induced amoeboid-like motility via activation of the Rho signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

Ilomastat (GM6001): A Technical Guide for Cancer Invasion Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer invasion, the process by which cancer cells migrate into and through surrounding tissues, is a critical step in metastasis, the primary cause of cancer-related mortality. A key family of enzymes involved in this process is the matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases capable of degrading components of the extracellular matrix (ECM)[1]. The study of MMPs and their role in cancer has led to the development of various inhibitors, among which Ilomastat (also known as GM6001 or Galardin) has emerged as a valuable research tool. This compound is a potent, broad-spectrum inhibitor of MMPs, making it an effective agent for investigating the functional roles of these enzymes in cancer cell invasion and metastasis[2][3][4]. This technical guide provides an in-depth overview of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

This compound is a synthetic, reversible inhibitor of MMPs that belongs to the hydroxamic acid class of compounds[4]. Its inhibitory activity stems from the hydroxamic acid group, which acts as a zinc-chelating moiety. The anionic state of this group forms a bidentate complex with the zinc ion located in the active site of MMPs, thereby blocking their catalytic activity[4]. By inhibiting MMPs, this compound prevents the degradation of the ECM, a crucial barrier that cancer cells must overcome to invade surrounding tissues[1]. Its broad-spectrum activity against multiple MMPs makes it a powerful tool for studying the collective role of these enzymes in cancer progression[2][3].

Data Presentation

The inhibitory potency of this compound against various MMPs has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. These values are summarized in the tables below for easy comparison.

| MMP Target | IC50 (nM) |

| MMP-1 | 1.5[2] |

| MMP-2 | 1.1[2] |

| MMP-3 | 1.9[2] |

| MMP-9 | 0.5[2] |

| MMP-16 | 8.0[5] |

| ADAMTS-4 | 480[2] |

| ADAMTS-5 | 500[3] |

| MMP Target | Ki (nM) |

| MMP-1 (human skin fibroblast collagenase) | 0.4[3] |

| MMP-2 | 0.5[3] |

| MMP-3 | 27[3] |

| MMP-7 | 3.7[3] |

| MMP-8 | 0.1[3][4] |

| MMP-9 | 0.2[3][4] |

| MMP-12 | 3.6[3] |

| MMP-14 | 13.4[3] |

| MMP-26 | 0.36[3] |

Experimental Protocols

In Vitro Invasion Assay (Boyden Chamber Assay)

This protocol describes a common method for assessing cancer cell invasion through a basement membrane matrix, where this compound can be used to determine the role of MMPs in this process.

Materials:

-

Boyden chamber apparatus (e.g., 24-well format with 8 µm pore size inserts)

-

Matrigel™ or other basement membrane extract

-

Serum-free cell culture medium

-

Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

-

This compound (GM6001)

-

Cancer cell line of interest

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Preparation of Invasion Chambers:

-

Thaw Matrigel™ on ice overnight.

-

Dilute Matrigel™ with cold, serum-free medium to the desired concentration (typically 1-2 mg/mL).

-

Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel™ (approximately 50-100 µL per insert).

-

Incubate the coated inserts at 37°C for at least 4-6 hours to allow the gel to solidify.

-

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Harvest the cells using trypsin and resuspend them in serum-free medium.

-

Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Prepare a parallel cell suspension containing the desired concentration of this compound. A typical starting concentration is 10-25 µM[4].

-

-

Invasion Assay:

-

Rehydrate the Matrigel™-coated inserts with serum-free medium for 2 hours at 37°C.

-

Remove the rehydration medium and add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension (with and without this compound) to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

-

Quantification of Invasion:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with crystal violet solution for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of invading cells in several random fields of view using a light microscope.

-

The inhibitory effect of this compound is determined by comparing the number of invading cells in the treated versus untreated groups.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases (primarily MMP-2 and MMP-9) in biological samples. This compound can be used as an inhibitor to confirm the identity of the gelatinolytic bands.

Materials:

-

SDS-PAGE equipment

-

10% SDS-polyacrylamide gels containing 0.1% gelatin

-

Sample buffer (non-reducing)

-

Cell culture conditioned media or cell lysates

-

Renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

-

Sample Preparation:

-

Collect conditioned media from cell cultures or prepare cell lysates.

-

Determine the protein concentration of the samples.

-

Mix the samples with non-reducing sample buffer. Do not heat the samples, as this will irreversibly denature the MMPs.

-

-

Electrophoresis:

-

Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer overnight at 37°C. To confirm MMP activity, a parallel gel can be incubated in developing buffer containing this compound (e.g., 10 µM).

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours at room temperature.

-

Destain the gel with destaining solution until clear bands appear against a blue background.

-

The clear bands represent areas where the gelatin has been degraded by MMPs. The molecular weight of the bands can be used to identify the specific MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa, pro-MMP-2 at ~72 kDa, and active MMP-2 at ~62 kDa). The absence or reduction of these bands in the this compound-treated gel confirms their identity as MMPs.

-

In Vivo Orthotopic Breast Cancer Model

This protocol outlines a representative in vivo experiment to assess the effect of this compound on primary tumor growth and metastasis.

Materials:

-

Female immunodeficient mice (e.g., BALB/c or NOD/SCID)

-

Metastatic breast cancer cell line (e.g., 4T1 for syngeneic models or MDA-MB-231 for xenograft models)

-

This compound (GM6001)

-

Vehicle for this compound (e.g., DMSO and saline)

-

Surgical instruments

-

Bioluminescence imaging system (if using luciferase-expressing cells)

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest and resuspend the breast cancer cells in sterile PBS or serum-free medium.

-

Anesthetize the mice.

-

Inject a defined number of cells (e.g., 1 x 10^5 to 1 x 10^6) into the mammary fat pad of each mouse[6].

-

-

This compound Administration:

-

Allow the primary tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration with saline. A typical dosage for in vivo studies is 50-100 mg/kg body weight administered via intraperitoneal (IP) injection daily or every other day[4].

-

Divide the mice into a control group (receiving vehicle only) and a treatment group (receiving this compound).

-

Administer the treatment for a predetermined period (e.g., 2-4 weeks).

-

-

Monitoring Tumor Growth and Metastasis:

-

Measure the primary tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

-

If using luciferase-expressing cells, perform bioluminescence imaging to monitor the growth of the primary tumor and the development of metastases in distant organs such as the lungs.

-

Monitor the body weight and overall health of the mice throughout the experiment.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Excise the primary tumor and weigh it.

-

Harvest organs of interest (e.g., lungs, liver, bones) to assess metastatic burden.

-

Metastases can be quantified by counting the number of visible nodules on the organ surface, through histological analysis of tissue sections, or by ex vivo bioluminescence imaging.

-

The efficacy of this compound is determined by comparing the primary tumor growth and metastatic burden between the treated and control groups.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MT1-MMP Activation of TGF-β Signaling Enables Intercellular Activation of an Epithelial-mesenchymal Transition Program in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Migration/Invasion Workflow Using an Automated Live-cell Imager [jove.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A Simple Migration Invasion Workflow Webinar | Sartorius [sartorius.com]

- 6. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ilomastat in Elucidating Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The extracellular matrix (ECM) is a dynamic, complex network of macromolecules fundamental to tissue structure and cellular function. Its constant remodeling, governed by a delicate balance between synthesis and degradation, is crucial for physiological processes like development, wound healing, and tissue repair. Dysregulation of this process underlies pathologies such as fibrosis, cancer metastasis, and inflammatory diseases. Matrix metalloproteinases (MMPs) are the primary enzymes responsible for ECM degradation. Ilomastat (also known as GM6001 or Galardin), a potent, broad-spectrum hydroxamate-based inhibitor of MMPs, has emerged as an indispensable pharmacological tool for investigating the multifaceted roles of MMPs in ECM remodeling. By acutely and reversibly inhibiting MMP activity, this compound allows researchers to dissect the downstream consequences of ECM degradation, validate MMPs as therapeutic targets, and explore the intricate signaling pathways that govern tissue architecture. This technical guide provides an in-depth overview of this compound's mechanism of action, presents its inhibitory profile, details key experimental protocols, and illustrates its application in studying ECM dynamics.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide hydroxamic acid that functions as a reversible and broad-spectrum inhibitor of zinc-dependent metalloproteinases, primarily MMPs.[1] Its chemical structure mimics that of natural collagen, allowing it to fit into the active site of MMPs.[2] The hydroxamic acid moiety strongly chelates the catalytic zinc ion (Zn²⁺) essential for enzyme activity, thereby blocking the hydrolysis of ECM protein substrates.[2] This potent inhibitory action has established this compound as a gold-standard tool in both in vitro and in vivo studies to probe the functional significance of MMP activity in health and disease.

Mechanism of Action and Inhibitory Profile

The primary mechanism of this compound is the high-affinity, reversible chelation of the Zn²⁺ atom within the conserved active site of MMPs.[2] This interaction prevents the binding and subsequent cleavage of ECM components like collagens, gelatin, fibronectin, and laminin, as well as non-matrix substrates.[3] this compound exhibits potent inhibitory activity against a wide range of MMPs, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) typically in the nanomolar range.

Data Presentation: this compound Inhibitory Activity

The following table summarizes the quantitative inhibitory activity of this compound against various human MMPs, providing a reference for experimental design.

| Target MMP | Inhibition Constant (Ki) | IC50 | References |

| MMP-1 (Collagenase-1) | 0.4 nM | 1.5 nM | [4] |

| MMP-2 (Gelatinase-A) | 0.5 nM | 1.1 nM | [4] |

| MMP-3 (Stromelysin-1) | 27 nM | 1.9 nM | [4] |

| MMP-7 (Matrilysin) | 3.7 nM | - | [5] |

| MMP-8 (Collagenase-2) | 0.1 nM | - | [5] |

| MMP-9 (Gelatinase-B) | 0.2 nM | 0.5 nM | [4] |

| MMP-12 (Macrophage Elastase) | 3.6 nM | - | [5] |

| MMP-14 (MT1-MMP) | 13.4 nM | - | [5] |

| MMP-26 (Matrilysin-2) | 0.36 nM | - | [5] |

Role in Signaling Pathways

MMPs are not merely degradative enzymes; they are critical modulators of cell signaling. They can release and activate signaling molecules sequestered within the ECM, such as growth factors. A key example is the activation of latent Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.[6] MMP-2 and MMP-9 can cleave the Latency-Associated Peptide (LAP) from the latent TGF-β complex, releasing active TGF-β to bind to its receptor and initiate downstream fibrotic signaling cascades.[6] this compound is instrumental in studying this pathway by preventing the initial MMP-mediated activation step.

By using this compound, researchers have demonstrated that inhibiting MMPs can significantly reduce the levels of active TGF-β and downstream markers of fibrosis in various disease models, such as radiation-induced lung injury.[6]

Experimental Protocols

This compound is employed in a wide array of experimental settings. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Methodologies

A. Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples like conditioned cell culture media. This compound can be used as a negative control to confirm band identity.

-

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures grown in serum-free media.[7] Centrifuge to remove cellular debris. Concentrate the media if necessary.[8]

-

Gel Electrophoresis: Prepare a 7.5-10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.[7][8] Mix samples with non-reducing sample buffer (do not heat) and load onto the gel. Run the gel at 4°C.[8]

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl) at room temperature to remove SDS and allow enzymes to renature.[7]

-

Incubation: Incubate the gel overnight (16-48 hours) at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).[7] For an inhibition control, a parallel gel can be incubated in buffer containing this compound (e.g., 10 µM).

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour, followed by destaining.[8] Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The pro- and active forms of MMPs can be distinguished by their different molecular weights.

-

B. Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay

This assay models wound contraction and fibrotic processes by measuring the ability of fibroblasts to reorganize and contract a 3D collagen matrix.[9] this compound is used to determine the role of MMPs in this cell-mediated remodeling.[10]

-

Protocol:

-

Lattice Preparation: Prepare a solution of type I collagen, culture medium, and a cell suspension of fibroblasts (e.g., human Tenon's capsule fibroblasts).[1] Pipette the mixture into culture wells and allow it to polymerize at 37°C to form a solid lattice.[11]

-

Treatment: After polymerization, add culture medium with or without various concentrations of this compound (e.g., 1-100 µM) to the wells.[10]

-

Contraction Measurement: Gently release the lattices from the sides of the wells to initiate contraction.[11] At specified time points (e.g., daily for 7 days), photograph the lattices. Use digital image analysis software to measure the area of the lattice. The degree of contraction is calculated as the percentage decrease from the initial area.[1]

-

Biochemical Analysis: At the end of the experiment, the conditioned medium can be collected to measure secreted collagen (e.g., via C-terminal propeptide of type I collagen ELISA), and the lattice can be digested to assess cell proliferation (e.g., via WST-1 assay).[1] Studies show this compound significantly reduces both lattice contraction and collagen production by fibroblasts.[1][10]

-

In Vivo Methodologies

This compound is frequently used in animal models of fibrosis, cancer, and inflammation to validate the role of MMPs.

A. Preparation and Administration of this compound

-

Solubilization: this compound is poorly soluble in aqueous solutions. For in vivo use, it is often prepared as a suspension. A common method involves dissolving it in a vehicle composed of Tween-80, PEG4000, absolute ethanol, and distilled water.[6] Alternatively, for intraperitoneal injections, it can be dissolved in specialized solvents or DMSO, though the final DMSO concentration should be kept low.[4][12]

-

Administration Routes and Dosing:

-

Intraperitoneal (i.p.) Injection: Doses ranging from 10 mg/kg to 150 mg/kg have been used in mouse models of radiation-induced injury.[6][12] Injections are typically given shortly before the injury stimulus.

-

Subcutaneous (s.c.) Suspension: Daily injections of 100 mg/kg have been used in rabbit models of arterial stenting.

-

B. Case Study: Radiation-Induced Lung Fibrosis

In a mouse model of radiation-induced lung injury (RILI), pretreatment with this compound (150 mg/kg, i.p.) significantly alleviated subsequent lung inflammation and fibrosis.[6] Analysis showed that this compound-treated mice had:

-

Reduced collagen deposition as measured by hydroxyproline content and Masson's trichrome staining.[6]

-

Decreased expression and activity of MMP-2 and MMP-9 in lung tissue.[6]

-

Significantly lower levels of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, TNF-α, and IL-6, in bronchoalveolar lavage fluid.[6]

-

Improved overall survival rates compared to vehicle-treated irradiated mice.[6]

These findings strongly implicate MMPs as key drivers of RILI and highlight the utility of this compound in dissecting this process and validating MMPs as a therapeutic target.

Conclusion

This compound is a powerful and versatile research tool for studying the complex biology of extracellular matrix remodeling. Its broad-spectrum inhibitory action on matrix metalloproteinases allows scientists to effectively probe the functional consequences of ECM degradation in a multitude of physiological and pathological contexts. From elucidating signaling cascades like TGF-β activation to validating the role of MMPs in fibrosis and cancer metastasis using in vitro and in vivo models, this compound remains a cornerstone compound in the field. While its broad specificity can be a limitation for dissecting the roles of individual MMPs, it serves as an excellent first-line investigational tool to establish the overall importance of MMP activity in a given biological system, paving the way for more targeted future studies.

References

- 1. Matrix metalloproteinase inhibition modulates fibroblast-mediated matrix contraction and collagen production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.abcam.com [docs.abcam.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. The Fibroblast-Populated Collagen Lattice | Springer Nature Experiments [experiments.springernature.com]

- 10. Matrix Metalloproteinase Inhibition Modulates Fibroblast-Mediated Matrix Contraction and Collagen Production In Vitro | IOVS | ARVO Journals [iovs.arvojournals.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound contributes to the survival of mouse after irradiation via promoting the recovery of hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]

Ilomastat: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilomastat, also known as GM6001 or Galardin, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, as well as pathological conditions such as cancer cell invasion and metastasis. This compound's ability to reversibly inhibit a wide range of MMPs has made it a valuable tool in preclinical research for studying the roles of these enzymes in disease and as a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and inhibitory activity of this compound, along with detailed experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

This compound is a synthetic peptidomimetic hydroxamate compound.[1] Its chemical structure is characterized by a succinyl hydroxamate zinc-binding group, an isobutyl group at the P1' position, and a tryptophan-derived moiety.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide |

| Synonyms | GM6001, Galardin, CS-610 |

| CAS Number | 142880-36-2 |

| Molecular Formula | C₂₀H₂₈N₄O₄ |

| Molecular Weight | 388.46 g/mol |

| SMILES | CC(C)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NC |

| InChI Key | NITYDPDXAAFEIT-DYVFJYSZSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in experimental settings and for formulation development.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Solubility | Soluble in DMSO |

| pKa (Strongest Acidic) | 8.9 |

| pKa (Strongest Basic) | -1.2 |

Biological Activity: Inhibition of Matrix Metalloproteinases

This compound is a highly potent inhibitor of a broad range of MMPs. The hydroxamate group in its structure chelates the active site zinc ion of the MMPs, leading to reversible inhibition of their enzymatic activity. The inhibitory potency of this compound against various MMPs is summarized in the following tables.

Table 3: Inhibitory Constants (Ki) of this compound against various MMPs

| MMP Target | Ki (nM) |

| MMP-1 (Collagenase-1) | 0.4 |

| MMP-2 (Gelatinase-A) | 0.5 |

| MMP-3 (Stromelysin-1) | 27 |

| MMP-7 (Matrilysin) | 3.7 |

| MMP-8 (Collagenase-2) | 0.1 |

| MMP-9 (Gelatinase-B) | 0.2 |

| MMP-12 (Macrophage Elastase) | 3.6 |

| MMP-14 (MT1-MMP) | 13.4 |

| MMP-26 (Matrilysin-2) | 0.36 |

Table 4: Half-maximal Inhibitory Concentration (IC50) of this compound against various MMPs

| MMP Target | IC50 (nM) |

| MMP-1 (Collagenase-1) | 1.5 |

| MMP-2 (Gelatinase-A) | 1.1 |

| MMP-3 (Stromelysin-1) | 1.9 |

| MMP-9 (Gelatinase-B) | 0.5 |

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of MMP activity. This has downstream effects on various signaling pathways that are regulated by MMP-mediated cleavage of extracellular matrix components, growth factors, and cell surface receptors.

Recent studies have also revealed that in certain cancer cells, the inhibition of MMPs by this compound can lead to a switch in the mode of cell migration from a mesenchymal (proteolytic) to an amoeboid (non-proteolytic) phenotype. This switch is mediated by the activation of the Rho/ROCK signaling pathway.

References

Investigating Angiogenesis Pathways with Ilomastat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key family of enzymes involved in the remodeling of the extracellular matrix (ECM) to facilitate angiogenesis is the matrix metalloproteinases (MMPs). Ilomastat (also known as GM6001 or Galardin) is a potent, broad-spectrum inhibitor of MMPs, making it a valuable tool for investigating the roles of these proteases in angiogenesis. This technical guide provides an in-depth overview of the use of this compound to study angiogenesis pathways, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.

Introduction to this compound and its Role in Angiogenesis

This compound is a synthetic, cell-permeable hydroxamate-based inhibitor that chelates the active site zinc ion of various MMPs, thereby preventing their enzymatic activity.[1][2] MMPs, particularly MMP-2 and MMP-9 (gelatinases), are crucial for degrading the basement membrane and ECM, a prerequisite for endothelial cell migration, invasion, and tube formation – all essential steps in angiogenesis.[3]

The anti-angiogenic effect of this compound is primarily attributed to its inhibition of MMPs, which in turn impacts several key processes:

-

ECM Degradation: By inhibiting MMPs, this compound prevents the breakdown of the ECM, creating a physical barrier to endothelial cell movement.[3]

-

Release of Pro-angiogenic Factors: MMPs can release ECM-sequestered growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[4] this compound, by inhibiting MMPs, can reduce the bioavailability of these potent angiogenic stimulators.

-

Modulation of Cell Signaling: The activity of growth factors like VEGF and FGF is intricately linked to the cellular microenvironment. By altering the ECM composition through MMP inhibition, this compound can indirectly modulate the signaling pathways initiated by these factors.

Quantitative Data: this compound's Inhibitory Activity

This compound exhibits potent inhibition against a range of MMPs. The following table summarizes its inhibitory concentrations (IC50) and binding affinities (Ki).

| MMP Target | IC50 (nM) | Ki (nM) | Reference |

| MMP-1 (Collagenase-1) | 1.5 | 0.4 | [5] |

| MMP-2 (Gelatinase A) | 1.1 | - | [5] |

| MMP-3 (Stromelysin-1) | 1.9 | - | [5] |

| MMP-9 (Gelatinase B) | 0.5 | - | [5] |

Note: IC50 and Ki values can vary depending on the experimental conditions and assay used.

In cellular assays, this compound has shown efficacy in inhibiting processes related to angiogenesis. For example, in studies with A549 cells, a concentration of 10 µM this compound was effective in reducing MMP activity.[1]

Experimental Protocols for Investigating Angiogenesis with this compound

This section provides detailed methodologies for key in vitro and in vivo assays to study the effects of this compound on angiogenesis.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound (stock solution in DMSO)

-

96-well culture plates

-

Calcein AM (for fluorescence imaging)

Protocol:

-

Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in the cell suspension. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO).

-

Incubation: Add 100 µL of the cell suspension containing this compound or vehicle to each BME-coated well. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

Phase-Contrast Microscopy: Visualize tube formation using an inverted microscope. Capture images at various time points.

-

Fluorescence Microscopy: For quantitative analysis, stain the cells with Calcein AM. Remove the culture medium, wash with PBS, and incubate with Calcein AM solution (e.g., 2 µg/mL) for 30 minutes at 37°C.

-

Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Ex Vivo Aortic Ring Assay

This assay provides a more complex, organotypic model of angiogenesis, where vessel sprouting from an explant of the aorta is measured.

Materials:

-

Thoracic aorta from a rat or mouse

-

Serum-free culture medium (e.g., M199)

-

Collagen type I or fibrin gel

-

This compound

-

48-well culture plates

Protocol:

-

Aorta Dissection: Euthanize the animal and aseptically dissect the thoracic aorta. Place it in cold, sterile PBS.

-

Ring Preparation: Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings.

-

Embedding: Place a 150 µL drop of cold collagen gel in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place one aortic ring on top of the gel. Add another 150 µL of collagen gel to embed the ring.

-

Treatment: Prepare culture medium containing different concentrations of this compound or vehicle control. Add 500 µL of the medium to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

-

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and number of sprouts.[6]

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism by implanting a Matrigel plug containing pro-angiogenic factors and the test compound.

Materials:

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factors (e.g., VEGF and bFGF)

-

This compound

-

Mice (e.g., C57BL/6)

Protocol:

-

Plug Preparation: On ice, mix Matrigel with pro-angiogenic factors (e.g., 100 ng/mL VEGF and 100 ng/mL bFGF) and the desired concentration of this compound or vehicle.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

-

Incubation: Allow the Matrigel to solidify and for angiogenesis to occur over 7-14 days.

-

Analysis:

-

Hemoglobin Content: Excise the Matrigel plugs, homogenize them, and measure the hemoglobin content using a Drabkin's reagent kit as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.[2]

-

Endothelial Cell Migration/Invasion Assay (Boyden Chamber)

This assay measures the ability of endothelial cells to migrate through a porous membrane, with an option to assess invasion by coating the membrane with an ECM layer.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Endothelial cells (e.g., HUVECs)

-

Chemoattractant (e.g., VEGF or bFGF)

-

Matrigel (for invasion assay)

-

This compound

Protocol:

-

Chamber Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend endothelial cells in serum-free medium containing different concentrations of this compound or vehicle. Add the cell suspension to the upper chamber.

-

Incubation: Incubate at 37°C for 4-24 hours.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated to the bottom of the membrane with a stain like crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's mechanism of action in inhibiting angiogenesis.

Caption: VEGF and FGF signaling pathways in endothelial cells.

Caption: Experimental workflow for assessing this compound's anti-angiogenic effects.

Conclusion

This compound serves as a powerful pharmacological tool for elucidating the intricate roles of MMPs in the complex process of angiogenesis. By employing the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively investigate the anti-angiogenic potential of this compound and further dissect the molecular mechanisms governing neovascularization. The quantitative and visual data presented herein provide a solid foundation for designing and interpreting experiments aimed at exploring novel therapeutic strategies targeting MMP-dependent angiogenesis.

References

- 1. This compound, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of MMPs supports amoeboid angiogenesis hampering VEGF-targeted therapies via MLC and ERK 1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ilomastat: A Technical Guide to Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilomastat (also known as GM6001 or Galardin) is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a hydroxamic acid-based peptidomimetic, it chelates the active site zinc ion essential for the catalytic activity of these enzymes. While its primary targets are the MMPs, a comprehensive understanding of its specificity profile and potential off-target effects is crucial for its application in research and therapeutic development. This technical guide provides an in-depth analysis of this compound's inhibitory activity, details the experimental protocols used to characterize its specificity, and explores its influence on cellular signaling pathways.

Specificity and Potency of this compound

This compound exhibits potent inhibitory activity against a wide range of MMPs, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) often in the nanomolar range. Its broad-spectrum nature means it does not discriminate strongly between many of the different MMP family members. It is also known to inhibit other related zinc-dependent proteases, such as a disintegrin and metalloproteinase (ADAM) families, albeit often with lower potency.

Inhibitory Activity Against Matrix Metalloproteinases (MMPs)

The following table summarizes the reported inhibitory constants (Ki) and IC50 values of this compound against various human MMPs. This data highlights the potent, broad-spectrum nature of its inhibitory action.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| MMP-1 (Fibroblast Collagenase) | 0.4 nM | 1.5 nM | [1][2] |

| MMP-2 (Gelatinase A) | 0.5 nM | 1.1 nM | [1][2] |

| MMP-3 (Stromelysin 1) | 27 nM | 1.9 nM | [1][2] |

| MMP-7 (Matrilysin) | 3.7 nM | - | |

| MMP-8 (Neutrophil Collagenase) | 0.1 nM | - | [2] |

| MMP-9 (Gelatinase B) | 0.2 nM | 0.5 nM | [1][2] |

| MMP-12 (Macrophage Elastase) | 3.6 nM | - | |

| MMP-14 (MT1-MMP) | 13.4 nM | - | |

| MMP-26 (Matrilysin-2) | 0.36 nM | - |

Off-Target Inhibitory Activity

Beyond the MMP family, this compound has been shown to inhibit other zinc-dependent proteases. Understanding these off-target interactions is critical for interpreting experimental results.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |

| ADAMTS4 | - | 480 nM | [1] |

| Thermolysin | 20 nM | - | [3] |

| Pseudomonas aeruginosa elastase | 20 nM | - | [3] |

| Anthrax Lethal Factor | 2.74 µM | - | [4] |

Experimental Protocols for Determining Inhibitor Specificity

The specificity of protease inhibitors like this compound is typically determined using a combination of enzymatic and cell-based assays.

Fluorometric Enzymatic Assay for Inhibitor Specificity

This method provides a quantitative measure of inhibitor potency (IC50) against a panel of purified proteases.

Principle: The assay utilizes a quenched fluorogenic peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

-

Purified recombinant proteases (e.g., various MMPs)

-

Fluorogenic peptide substrate specific for the protease of interest

-

Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor in assay buffer to create a range of concentrations. Prepare a working solution of the fluorogenic substrate in assay buffer.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, the purified protease, and the various concentrations of this compound. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore. Record measurements at regular intervals for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot. Plot the percentage of enzyme inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

This protocol is used to assess the downstream cellular effects of this compound, such as the phosphorylation state of key signaling proteins.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., ERK, SMAD), the effect of an inhibitor on its activation state can be determined.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total form of the protein to serve as a loading control.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.

Off-Target Effects on Cellular Signaling Pathways

The broad-spectrum inhibitory nature of this compound can lead to off-target effects by modulating signaling pathways that are indirectly regulated by MMP activity.

Inhibition of MMP-Mediated TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that is often sequestered in the extracellular matrix in a latent form, bound to the Latency-Associated Peptide (LAP) and Latent TGF-β Binding Protein (LTBP). Certain MMPs, including MMP-2, MMP-3, and MMP-9, can cleave these binding proteins, releasing active TGF-β, which can then bind to its receptor and initiate downstream signaling through the phosphorylation of SMAD proteins.[5][6][7] By inhibiting these MMPs, this compound can prevent the release of active TGF-β, thereby downregulating the TGF-β/SMAD signaling pathway.[5]

Modulation of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway can be initiated by the binding of growth factors, such as Epidermal Growth Factor (EGF) and Heparin-Binding EGF-like Growth Factor (HB-EGF), to their receptors. Many of these growth factors are expressed as transmembrane precursors (pro-ligands) that require proteolytic cleavage by sheddases, including certain MMPs and ADAMs, to be released in their active, soluble form.[8][9] By inhibiting these sheddases, this compound can reduce the availability of soluble EGFR ligands, thereby attenuating the activation of the Ras-Raf-MEK-ERK signaling cascade.

Conclusion

This compound is a powerful research tool for studying the roles of MMPs and other zinc-dependent proteases in various biological processes. Its broad-spectrum activity, while advantageous for inhibiting multiple MMPs simultaneously, necessitates careful consideration of its off-target effects. The modulation of key signaling pathways, such as TGF-β and ERK/MAPK, is an important consequence of its primary inhibitory action. Researchers and drug development professionals should utilize the experimental approaches outlined in this guide to thoroughly characterize the specificity and cellular effects of this compound in their specific experimental systems to ensure accurate data interpretation and successful therapeutic development.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell surface-localized matrix metalloproteinase-9 proteolytically activates TGF-β and promotes tumor invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The first stage of transforming growth factor beta1 activation is release of the large latent complex from the extracellular matrix of growth plate chondrocytes by matrix vesicle stromelysin-1 (MMP-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. ERK/MAPK pathways play critical roles in EGFR ligands-induced MMP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Utilizing Ilomastat in Preclinical Inflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilomastat, also known as GM6001 or Galardin, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3] In inflammatory conditions, MMPs are often upregulated and contribute to tissue remodeling, immune cell infiltration, and the processing of signaling molecules like cytokines and chemokines.[4][5] By targeting MMPs, this compound serves as a critical tool for investigating the pathological roles of these enzymes and for evaluating the therapeutic potential of MMP inhibition in various inflammatory disease models. This guide provides an in-depth overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its application in relevant preclinical models.

Core Mechanism of Action

This compound exerts its inhibitory effect by chelating the catalytic Zn2+ ion within the active site of MMPs.[3] This action is facilitated by a hydroxamic acid group in this compound's structure, which acts as a zinc-binding group, effectively blocking the enzyme's proteolytic activity.[3] Its broad-spectrum nature allows it to inhibit multiple MMPs involved in the inflammatory cascade, including collagenases (MMP-1, -8, -13), gelatinases (MMP-2, -9), and stromelysins (MMP-3, -7).[6][7] This inhibition can disrupt several key pathological processes in inflammatory diseases.

The diagram below illustrates the central role of MMPs in inflammation and the mechanism of this compound's intervention.

Quantitative Data: In Vitro Inhibitory Activity

This compound has been extensively characterized for its inhibitory potency against a wide range of MMPs. The following tables summarize its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative basis for experimental design.

Table 1: this compound IC50 Values for Key Matrix Metalloproteinases

| MMP Target | IC50 (nM) | Reference(s) |

|---|---|---|

| MMP-1 (Collagenase-1) | 1.5 | [1][6] |

| MMP-2 (Gelatinase-A) | 1.1 | [1][6] |

| MMP-3 (Stromelysin-1) | 1.9 | [1][6] |

| MMP-9 (Gelatinase-B) | 0.5 |[1][6] |

Table 2: this compound Ki Values for Key Matrix Metalloproteinases

| MMP Target | Ki (nM) | Reference(s) |

|---|---|---|

| MMP-1 | 0.4 | [7][8][9] |

| MMP-2 | 0.5 | [7][8][9] |

| MMP-3 | 27 | [7][8][9] |

| MMP-7 | 3.7 | [7][8][9] |

| MMP-8 | 0.1 | [7][8][9] |

| MMP-9 | 0.2 | [7][8][9] |

| MMP-12 | 3.6 | [7][8][9] |

| MMP-14 | 13.4 | [7][8][9] |

Experimental Protocols for In Vivo Inflammatory Models

This compound has been successfully employed in various animal models to study its anti-inflammatory effects. Below are detailed protocols for its use in a radiation-induced lung injury model.

Model: Radiation-Induced Lung Injury (RILI) in Mice

This model is used to study lung inflammation (pneumonitis) and subsequent fibrosis, processes in which MMPs are heavily involved.[4]

Objective: To assess the efficacy of this compound in mitigating lung inflammation and fibrosis following thoracic γ-ray irradiation.

Materials:

-

C57BL/6 mice

-

This compound (GM6001)

-

Vehicle (e.g., DMSO, followed by dilution in saline or PBS)

-

γ-ray irradiator

-

Equipment for bronchoalveolar lavage (BAL), tissue homogenization, and histological analysis

-

ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6, TGF-β)

Experimental Workflow Diagram:

Protocol Steps:

-

Animal Preparation: Acclimatize C57BL/6 mice for at least one week before the experiment.

-

Grouping: Divide mice into four groups: (1) Sham control, (2) this compound only, (3) Irradiation + Vehicle, (4) Irradiation + this compound.

-

This compound Administration: Prepare this compound in a suitable vehicle. Administer a dose of 10 mg/kg via intraperitoneal (i.p.) injection two hours prior to irradiation.[10] The vehicle is administered to the control and irradiation-only groups.

-

Irradiation Procedure: Anesthetize the mice and shield the body, exposing only the thoracic region to a single dose of 15 Gy γ-radiation.[4]

-

Post-Irradiation Monitoring and Sampling: Monitor the animals' health and weight. At predetermined time points (e.g., 1, 2, and 4 weeks post-irradiation), euthanize subsets of mice for sample collection.[4]

-

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for cytokine analysis. Measure levels of key inflammatory mediators such as TNF-α, IL-1β, IL-6, and TGF-β using ELISA.[4]

-

Histological Analysis: Perfuse the lungs and fix them in formalin. Embed in paraffin, section the tissue, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and alveolar damage.[4]

-

MMP Expression and Activity: Homogenize lung tissue to extract RNA and protein. Analyze MMP-2 and MMP-9 mRNA expression using RT-qPCR and their enzymatic activity using gelatin zymography.[4]

Expected Outcomes & Data Presentation:

Pretreatment with this compound is expected to significantly alleviate lung inflammation and fibrosis.[4] The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the pro-fibrotic cytokine TGF-β in the BAL fluid are expected to be dramatically reduced in the this compound-treated group compared to the irradiation-only group.[4]

Table 3: Representative Data from this compound in RILI Model

| Parameter | Irradiation Only Group | Irradiation + this compound Group | Reference(s) |

|---|---|---|---|

| Lung Inflammation Score | High | Significantly Reduced | [4] |

| TNF-α (BAL Fluid) | Increased | Significantly Reduced | [4] |

| IL-1β (BAL Fluid) | Increased | Significantly Reduced | [4] |

| IL-6 (BAL Fluid) | Increased | Significantly Reduced | [4] |

| TGF-β (BAL Fluid) | Increased | Significantly Reduced | [4] |

| MMP-2/MMP-9 Activity | Increased | Significantly Reduced | [4] |

| Survival Rate | Decreased | Significantly Enhanced |[4] |

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex roles of MMPs in inflammatory diseases. Its broad-spectrum inhibitory profile allows researchers to probe the collective contribution of these enzymes to pathology. The provided data and protocols offer a solid foundation for designing and executing preclinical studies to investigate inflammatory mechanisms and to evaluate novel anti-inflammatory therapeutic strategies based on MMP inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. MMP Inhibitor this compound Improves Survival of Mice Exposed to γ-Irradiation [besjournal.com]

The Broad-Spectrum Matrix Metalloproteinase Inhibitor Ilomastat: A Technical Guide

Synonyms: GM6001, Galardin

This technical guide provides an in-depth overview of Ilomastat (also known as GM6001 and Galardin), a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its biochemical activity, relevant signaling pathways, and detailed experimental protocols.

Introduction

This compound is a synthetic, hydroxamate-based compound that functions as a reversible and potent inhibitor of a wide range of MMPs.[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is associated with numerous pathological conditions such as cancer metastasis, arthritis, and fibrosis. This compound's ability to chelate the active site zinc ion makes it a valuable tool for studying MMP function and a potential therapeutic agent.[3]

Quantitative Inhibition Profile

This compound exhibits potent inhibition against numerous MMPs, with Ki and IC50 values typically in the nanomolar range. The following table summarizes the inhibitory activity of this compound against various MMP subtypes as reported in the scientific literature.

| MMP Subtype | Inhibition Constant (Ki) | IC50 | Reference(s) |

| MMP-1 (Collagenase-1) | 0.4 nM | 1.5 nM | [1][2] |

| MMP-2 (Gelatinase-A) | 0.5 nM | 1.1 nM | [1][2] |

| MMP-3 (Stromelysin-1) | 27 nM | 1.9 nM | [1][2] |

| MMP-8 (Collagenase-2) | 0.1 nM | - | [2] |

| MMP-9 (Gelatinase-B) | 0.2 nM | 0.5 nM | [1][2] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of MMPs can indirectly influence several critical signaling pathways involved in cell growth, proliferation, and inflammation. Two of the most well-documented pathways are the Extracellular signal-regulated kinase (ERK) pathway and the Transforming growth factor-beta (TGF-β) signaling cascade.

Inhibition of the ERK/MAPK Signaling Pathway

The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Growth factors, such as Epidermal Growth Factor (EGF), can activate Receptor Tyrosine Kinases (RTKs) like the EGFR, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and regulate gene expression. MMPs can contribute to the activation of this pathway by cleaving and releasing membrane-bound growth factors. By inhibiting MMPs, this compound can prevent the release of these growth factors, thereby attenuating EGFR activation and subsequent ERK phosphorylation.[4][5][6]

Modulation of the TGF-β Signaling Pathway